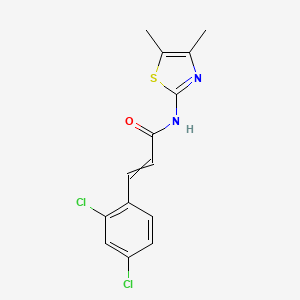
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group, a dichlorophenyl group, and a dimethylthiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as α-haloketones and thiourea under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Formation of the Propenamide Group: The propenamide group can be formed through the reaction of an appropriate acrylamide derivative with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the propenamide group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the propenamide, potentially yielding corresponding amines.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(2-thiazolyl)-: Lacks the dimethyl groups on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4-methyl-2-thiazolyl)-: Contains only one methyl group on the thiazole ring.
2-Propenamide, 3-(2,4-dichlorophenyl)-N-(5-methyl-2-thiazolyl)-: Contains a methyl group at a different position on the thiazole ring.
Uniqueness
The presence of the dimethyl groups on the thiazole ring in 2-Propenamide, 3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-2-thiazolyl)- may confer unique chemical properties, such as increased steric hindrance or altered electronic distribution, which can affect its reactivity and interactions with other molecules.
Properties
CAS No. |
544463-48-1 |
|---|---|
Molecular Formula |
C14H12Cl2N2OS |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-8-9(2)20-14(17-8)18-13(19)6-4-10-3-5-11(15)7-12(10)16/h3-7H,1-2H3,(H,17,18,19) |
InChI Key |
VBJRXBHVGRDTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
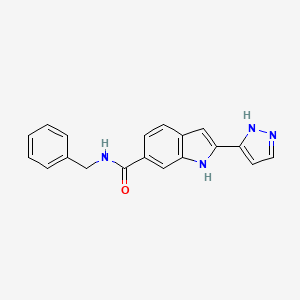
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)
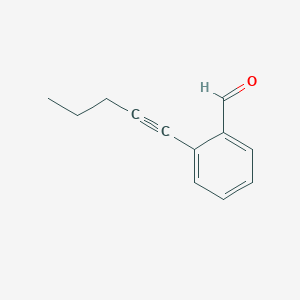

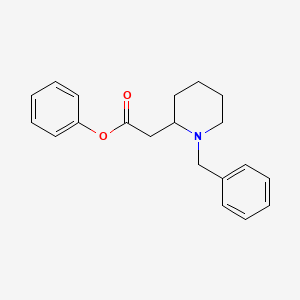
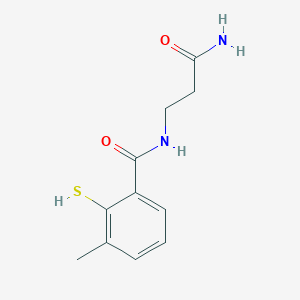

![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
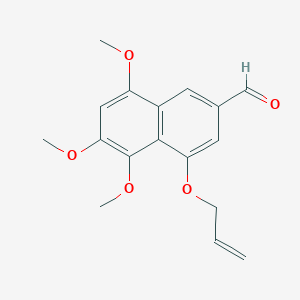
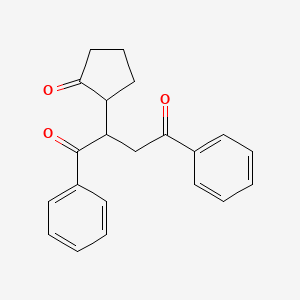
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
